molecular formula C15H20N2O2 B2930025 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide CAS No. 852137-10-1

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide

Cat. No.: B2930025
CAS No.: 852137-10-1
M. Wt: 260.337
InChI Key: CURVOFSFHVUVRP-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide is a synthetic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide typically involves the reaction of 1,2-dimethylindole with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide
  • (2,3-dihydro-1H-indol-5-ylmethyl)amine
  • Indole-3-acetic acid

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide stands out due to its unique ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-19-10-15(18)16-9-12-5-6-14-13(8-12)7-11(2)17(14)3/h5-8H,4,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVOFSFHVUVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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